![molecular formula C12H18N4O2 B1393827 N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine CAS No. 1779136-31-0](/img/structure/B1393827.png)
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine
Overview
Description
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine, also known as DMNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNP belongs to the class of piperidine compounds and is known for its unique chemical and physical properties.
Scientific Research Applications
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine has been used in various scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. In neuroscience, N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward, and motivation.
In drug discovery, N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine has been used as a scaffold for the development of novel drugs targeting various diseases, including depression, anxiety, and addiction. N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine derivatives have been synthesized and tested for their pharmacological properties, leading to the discovery of new compounds with improved efficacy and selectivity.
Mechanism of Action
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine acts as a potent inhibitor of monoamine transporters, including dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine increases their extracellular levels in the brain, leading to enhanced neurotransmission and modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs targeting these disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine in lab experiments is its high potency and selectivity for monoamine transporters. This makes it a valuable tool for studying the role of neurotransmitters in various physiological and behavioral processes. However, one of the limitations of using N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Future Directions
There are several future directions for the use of N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine in scientific research. One area of interest is the development of new drugs targeting monoamine transporters for the treatment of various neuropsychiatric disorders. Another area of interest is the study of the molecular mechanisms underlying the effects of N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine on neurotransmission and behavior. Further research is also needed to explore the potential therapeutic applications of N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine in other areas of medicine, such as cancer and inflammation.
In conclusion, N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine is a valuable tool for scientific research with potential applications in neuroscience, drug discovery, and medicinal chemistry. Its unique chemical and physical properties make it an attractive candidate for the development of new drugs targeting various diseases. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine.
properties
IUPAC Name |
N,N-dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-14(2)10-5-8-15(9-6-10)12-11(16(17)18)4-3-7-13-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVAQRKFNBPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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